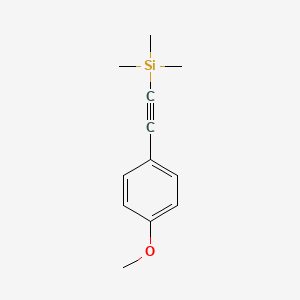

((4-Methoxyphenyl)ethynyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODVAYLZXZQBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393054 | |

| Record name | [(4-Methoxyphenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-14-8 | |

| Record name | 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Methoxyphenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-Methoxyphenyl)ethynyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

((4-Methoxyphenyl)ethynyl)trimethylsilane synthesis via Sonogashira coupling

An In-Depth Technical Guide to the Synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons.[1] This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Sonogashira coupling, provide a field-proven experimental protocol, discuss critical parameters for reaction optimization, and outline standard characterization techniques for the final product. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic organic chemistry.

Introduction: The Significance of Sonogashira Coupling

First reported by Kenkichi Sonogashira, Tohda, and Hagihara in 1975, the Sonogashira reaction has become an indispensable method for the synthesis of arylalkynes and conjugated enynes.[2][3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2][4][5] Its broad applicability stems from the mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[2][6] These attributes have led to its extensive use in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2][7]

The target molecule, this compound, is a versatile intermediate. The methoxy group offers a site for further functionalization, while the trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed for subsequent coupling reactions.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-iodoanisole) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step of the reaction.[2][6]

-

Transmetalation: The newly formed Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (formed in the copper cycle), transferring the alkynyl group to the palladium center.[4][6][9]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[9]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (trimethylsilylacetylene).[9]

-

Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper acetylide intermediate.[4][10][11] This step is critical for activating the alkyne for the subsequent transmetalation step.

Below is a visual representation of the interconnected catalytic cycles.

Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point for the synthesis and can be adapted based on available resources and desired scale.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Source |

| 4-Iodoanisole | C₇H₇IO | 234.03 | ≥98% | Commercial |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | ≥98% | Commercial |

| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | ≥98% | Commercial |

| Copper(I) iodide | CuI | 190.45 | ≥98% | Commercial |

| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99%, anhydrous | Commercial |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercial |

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) as the solvent, followed by anhydrous triethylamine (2.0 eq).

-

To the stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Optimization of Reaction Parameters

Achieving high yields and purity in Sonogashira couplings often requires careful optimization of several key parameters.

| Parameter | Role and Considerations |

| Palladium Catalyst | The choice of palladium catalyst and its ligands can significantly impact reactivity. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[9] Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[9] |

| Copper Co-catalyst | Copper(I) iodide is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide, which is crucial for the transmetalation step.[1][4] In some cases, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[12][13] |

| Base | The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[4][10] Amine bases like triethylamine, diisopropylamine, or piperidine are frequently used.[4][10] The choice and amount of base can influence the reaction rate and the formation of side products.[14] |

| Solvent | The solvent plays a role in solubilizing the reactants and catalysts. Common solvents include THF, DMF, and toluene.[15][16] The polarity of the solvent can affect the reaction rate and yield.[15] |

| Temperature | Many Sonogashira couplings can be performed at room temperature, which is one of the advantages of this reaction.[2][6] However, for less reactive substrates, such as aryl bromides or chlorides, heating may be necessary.[2] |

| Aryl Halide | The reactivity of the aryl halide follows the order I > Br > Cl.[2][6] Aryl iodides are the most reactive and often allow for milder reaction conditions.[2] |

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should show characteristic peaks for the aromatic protons, the methoxy group, and the trimethylsilyl group.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the product (204.34 g/mol ).[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C≡C stretching frequency of the alkyne.

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the synthesis of substituted alkynes. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively synthesize valuable building blocks like this compound. This guide provides a solid foundation for the successful execution and optimization of this important transformation in the laboratory. The continued development of more efficient and sustainable Sonogashira protocols will undoubtedly further expand its applications in the fields of drug discovery and materials science.[13][14]

References

- The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.

- Sonogashira coupling - Wikipedia.

- Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable.

- Sonogashira Coupling - Chemistry LibreTexts.

- Sonogashira Coupling - Organic Chemistry Portal.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.

- Sonogashira Coupling | NROChemistry.

-

Sonogashira cross-coupling reaction - YouTube. Available from: [Link]

- Sonogashira Cross-Coupling - J&K Scientific LLC.

- Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis: A Review | Asian Journal of Chemistry.

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available from: [Link]

- Sonogashira coupling in natural product synthesis - ResearchGate.

-

The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. Available from: [Link]

- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

-

Sonogashira coupling in natural product synthesis - RSC Publishing. Available from: [Link]

-

Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. Available from: [Link]

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

-

Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available from: [Link]

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available from: [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. Available from: [Link]

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia.

-

This compound | C12H16OSi | CID 3497861 - PubChem. Available from: [Link]

- The Sonogashira Coupling.

- Flow Chemistry: Sonogashira Coupling.

-

Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. Available from: [Link]

- PDF 1014.01 K - International Journal of New Chemistry.

-

((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane - PubChem. Available from: [Link]

-

Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. - ResearchGate. Available from: [Link]

-

Sonogashira Coupling - SynArchive. Available from: [Link]

Sources

- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]

- 13. DSpace [repository.kaust.edu.sa]

- 14. DSpace [repository.kaust.edu.sa]

- 15. books.lucp.net [books.lucp.net]

- 16. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of ((4-Methoxyphenyl)ethynyl)trimethylsilane

An In-depth Technical Guide to ((4-Methoxyphenyl)ethynyl)trimethylsilane

Abstract

This compound is a versatile organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a methoxy-substituted phenyl ring. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and key reactivity. The strategic importance of the TMS protecting group is highlighted, as it imparts stability, influences reactivity, and allows for selective transformations, making this compound a valuable building block in organic synthesis.[1][2] Its applications span medicinal chemistry, materials science, and nanotechnology, where it serves as a precursor for complex molecular architectures and functional materials.[1] This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical reagents.

Compound Profile and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] The presence of the trimethylsilyl group provides steric and electronic effects that stabilize the alkyne and influence its reactivity in cross-coupling reactions.[2][4][5] The methoxy group on the phenyl ring acts as an electron-donating group, modulating the electronic properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3989-14-8 | [1][3][6][7][8] |

| Molecular Formula | C₁₂H₁₆OSi | [1][6][8] |

| Molecular Weight | 204.34 g/mol | [1][6][8][9] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Boiling Point | 96 °C at 1.5 mmHg | [1][3] |

| Density | 0.96 g/mL | [1][3] |

| Refractive Index (n20/D) | 1.54 | [1][3] |

| Purity | ≥ 97% (GC) | [1][3][6] |

Spectroscopic Data Analysis

Accurate characterization is paramount for verifying the identity and purity of this compound. The following data are typical for this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is distinguished by several key signals. A sharp singlet appears around δ 0.26 ppm , corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The aromatic protons appear as two doublets characteristic of a 1,4-disubstituted benzene ring: one doublet at δ 7.30 ppm (protons ortho to the ethynyl group) and another at δ 6.84 ppm (protons ortho to the methoxy group). A singlet for the methoxy (-OCH₃) protons is observed at δ 3.83 ppm .[10]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows a signal for the TMS methyl carbons at δ 0.08 ppm . The two acetylenic carbons are found at δ 105.2 ppm and δ 92.4 ppm . Aromatic carbon signals appear at δ 159.7, 133.5, 115.2, and 113.8 ppm . The methoxy carbon is observed at δ 55.3 ppm .[10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp absorption band around 2155 cm⁻¹ for the C≡C triple bond stretching vibration.[10] Additional significant peaks correspond to C-H stretching of the aromatic and methyl groups.

Synthesis and Purification Protocol

This compound is commonly synthesized via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Workflow: Synthesis via Sonogashira Coupling

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Catalyst and Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) iodide (CuI) co-catalyst (0.04 eq).

-

Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition and reductive elimination. CuI acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.

-

-

Solvent and Base Addition: Add a degassed mixture of an anhydrous solvent like tetrahydrofuran (THF) and a base, typically triethylamine (Et₃N), in a 2:1 ratio.

-

Causality: Triethylamine serves as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction, preventing side reactions and regenerating the catalyst.

-

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoanisole) is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid product.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis to match the data presented in Section 2.

-

Key Chemical Reactivity and Applications

The utility of this compound stems from the versatile reactivity of the silyl-protected alkyne. The TMS group serves as a "masked" terminal proton, which can be selectively removed to reveal the terminal alkyne for further functionalization.

Diagram: Key Reaction Pathways

Caption: Major reactivity pathway via deprotection and subsequent coupling.

Protodesilylation (Deprotection)

The most critical reaction is the cleavage of the C-Si bond to generate the terminal alkyne, 4-ethynylanisole. This is typically achieved under mild conditions, ensuring compatibility with a wide range of functional groups.[2][11]

-

Method: Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or a base such as potassium carbonate (K₂CO₃) in methanol.

-

Significance: This deprotection unmasks the reactive C-H bond of the alkyne, making it available for subsequent carbon-carbon bond-forming reactions.[2]

Applications in Synthesis

Once deprotected, the resulting 4-ethynylanisole is a valuable precursor in several fields:

-

Medicinal Chemistry and Drug Discovery: Terminal alkynes are fundamental building blocks in pharmaceutical synthesis.[1] They are used in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazole rings, a common scaffold in drug candidates.[] The methoxyphenyl moiety is also a frequent structural motif in biologically active compounds. The stability and controlled reactivity offered by the silyl-protected form make it an ideal reagent for multi-step syntheses of complex active pharmaceutical ingredients (APIs).[1][13]

-

Materials Science: The rigid, linear structure of the ethynyl group is exploited in the synthesis of conjugated polymers and organic electronic materials.[1] Polymerization or coupling of this building block can lead to materials with desirable optical and electronic properties for use in organic light-emitting diodes (OLEDs) and sensors.

-

Organic Synthesis: It serves as a key intermediate in Sonogashira, Stille, and other cross-coupling reactions to construct complex poly-ynes and enynes, which are precursors to natural products and other intricate organic molecules.[1][14][15]

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315) and serious eye irritation (H319).[3][9]

-

May cause respiratory irritation.[16]

Handling Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[16][17]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[3][17]

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[17][18]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Recommended storage is at room temperature, though a cool, dark place (<15°C) is also advised.[3]

-

Incompatible with strong oxidizing agents and strong acids.[17]

Conclusion

This compound is a strategically important reagent whose value lies in the precise control offered by the trimethylsilyl protecting group. It provides a stable, easily handled source of the 4-ethynylanisole synthon, enabling chemists to perform selective transformations in the synthesis of high-value molecules for pharmaceuticals, functional materials, and complex organic targets. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for advanced chemical research and development.

References

- Chem-Impex. [(4-Methoxyphenyl)ethynyl]trimethylsilane. [URL: https://www.chemimpex.com/product/07842]

- TCI AMERICA. [(4-Methoxyphenyl)ethynyl]trimethylsilane 3989-14-8. [URL: https://www.tcichemicals.com/US/en/p/M2785]

- CP Lab Safety. [(4-Methoxyphenyl)ethynyl]trimethylsilane, min 97%, 1 gram. [URL: https://www.cplabsafety.com/4-methoxyphenyl-ethynyl-trimethylsilane-min-97-1-gram.html]

- CP Lab Safety. [(4-Methoxyphenyl)ethynyl]trimethylsilane, 1 gram, Each. [URL: https://www.cplabsafety.com/4-methoxyphenyl-ethynyl-trimethylsilane-1-gram.html]

- ChemUniverse. This compound [P91216]. [URL: https://www.chemuniverse.com/product_info.php?products_id=14183]

- The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [URL: https://www.rsc.

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3497861]

- National Institutes of Health (NIH). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003923/]

- PubChem. ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11843650]

- Gelest. Other Reactions of Silyl Alkynes - Technical Library. [URL: https://www.gelest.com/technical-library/other-reactions-of-silyl-alkynes/]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.do?file=A0311754.sds]

- Experts@Minnesota. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. [URL: https://experts.umn.edu/en/publications/trimethylsilyl-protected-alkynes-as-selective-cross-coupling-par]

- Fisher Scientific. SAFETY DATA SHEET (Methoxytrimethylsilane). [URL: https://www.fishersci.com/sdsitems.do?file=AC17096.sds]

- CymitQuimica. Safety Data Sheet. [URL: https://www.cymitquimica.com/sds/CYM-18938-18-6-EN.pdf]

- Thieme. Some Aspects of the Chemistry of Alkynylsilanes. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0036-1591979.pdf]

- RSC Publishing. The role of silicon in drug discovery: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00169a]

- MySkinRecipes. [(4-Methoxyphenyl)ethynyl]trimethylsilane. [URL: https://myskinrecipes.com/ingredients/4-methoxyphenyl-ethynyl-trimethylsilane]

- The Royal Society of Chemistry. Supporting Information for Nickel-Catalyzed Alkylative Cross-Coupling. [URL: https://www.rsc.

- BOC Sciences. Alkynes - Building Block. [URL: https://www.bocsci.com/building-blocks-alkynes-list-232.html]

- PubMed. Silyl-based alkyne-modifying linker for the preparation of C-terminal acetylene-derivatized protected peptides. [URL: https://pubmed.ncbi.nlm.nih.gov/23116417/]

- Tokyo Chemical Industry Co., Ltd. (APAC). [(4-Methoxyphenyl)ethynyl]trimethylsilane 3989-14-8. [URL: https://www.tcichemicals.com/APAC/en/p/M2785]

- National Institutes of Health (NIH). Some Aspects of the Chemistry of Alkynylsilanes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6485293/]

- Wikipedia. Polyyne. [URL: https://en.wikipedia.org/wiki/Polyyne]

- ACS Publications. Silyl-Based Alkyne-Modifying Linker for the Preparation of C-Terminal Acetylene-Derivatized Protected Peptides. [URL: https://pubs.acs.org/doi/10.1021/jo302305d]

- ChemicalBook. (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/14704-14-4_1HNMR.htm]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. [(4-Methoxyphenyl)ethynyl]trimethylsilane | 3989-14-8 | TCI AMERICA [tcichemicals.com]

- 4. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. calpaclab.com [calpaclab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 14. [(4-Methoxyphenyl)ethynyl]trimethylsilane [myskinrecipes.com]

- 15. Polyyne - Wikipedia [en.wikipedia.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the IR and Mass Spectrometry Analysis of ((4-Methoxyphenyl)ethynyl)trimethylsilane

Introduction

((4-Methoxyphenyl)ethynyl)trimethylsilane is a versatile organosilicon compound integral to various fields, including organic synthesis and materials science.[1] Its unique structure, featuring a trimethylsilyl (TMS) group, an alkyne linkage, and a methoxy-substituted aromatic ring, provides a rich landscape for spectroscopic analysis. This guide offers a detailed exploration of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a thorough understanding.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For this compound, the IR spectrum provides clear signatures for its key structural components.

Key Vibrational Modes and Expected Frequencies

The primary vibrational modes of interest in this compound are associated with the C≡C triple bond, the trimethylsilyl group, the para-substituted aromatic ring, and the methoxy group.

-

Alkyne (C≡C) Stretching: The carbon-carbon triple bond stretch in alkynes typically appears in the 2260-2100 cm⁻¹ region.[2] For silylated alkynes, this peak is often observed around 2040 cm⁻¹.[3] The presence of the silicon atom influences the electronic environment of the alkyne, leading to a shift in its characteristic frequency. It's important to note that in symmetrical or near-symmetrical internal alkynes, this peak can be weak or absent due to a lack of change in the dipole moment during vibration.[4][5] However, in this molecule, the asymmetry ensures a discernible peak.

-

Trimethylsilyl (TMS) Group Vibrations: The TMS group provides several characteristic absorption bands. Strong peaks are typically observed around 1257 cm⁻¹ and 850-870 cm⁻¹ due to Si-CH₃ vibrations.[6] These bands are often intense and serve as reliable indicators of the TMS moiety.

-

Aromatic Ring Vibrations: The para-substituted benzene ring exhibits several characteristic vibrations. These include C-H stretching just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] In-ring C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[8] Furthermore, the out-of-plane C-H bending (wagging) vibrations are diagnostic of the substitution pattern. For para-substituted rings, a strong band is generally observed between 860 and 790 cm⁻¹.[9]

-

Methoxy Group Vibrations: The methoxy (O-CH₃) group will show C-H stretching vibrations around 2960 cm⁻¹ and an asymmetric C-O-C stretching band.

The following table summarizes the expected key IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | ~2150 - 2040 | Weak to Medium |

| Trimethylsilyl | Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Trimethylsilyl | Si-C Stretch | ~840 | Strong |

| Aromatic | C-H Stretch | ~3100 - 3000 | Medium |

| Aromatic | C=C Ring Stretch | ~1600, ~1500 | Medium to Strong |

| Aromatic | C-H Out-of-Plane Bend (para) | ~830 | Strong |

| Methoxy | C-H Stretch | ~2960 | Medium |

| Methoxy | C-O Stretch | ~1250 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR because it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer or a similar instrument is powered on and has completed its startup diagnostics.[10]

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest should be labeled.

Caption: Key IR vibrational modes of the target molecule.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Expected Molecular Ion and Fragmentation Pathways

The molecular weight of this compound (C₁₂H₁₆OSi) is 204.34 g/mol .[10] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 204. The fragmentation of this molecule is predictable based on the lability of certain bonds.

-

Loss of a Methyl Group: A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.[11][12] This would result in a prominent peak at m/z 189.

-

Formation of the Trimethylsilyl Cation: Cleavage of the Si-C bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73.[13] This is often a base peak in the mass spectra of TMS-containing compounds.

-

Fragmentation of the Methoxyphenyl Moiety: The methoxyphenyl portion of the molecule can also undergo characteristic fragmentation. The molecular ion of anisole, a related structure, is known to lose a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[14] In this molecule, we might expect to see fragments corresponding to the loss of the methoxy group or subsequent fragmentations of the aromatic ring. For instance, the loss of a methyl group from the molecular ion (m/z 204) to m/z 189 could be followed by the loss of CO to yield a fragment at m/z 161. Anisole itself can fragment by losing formaldehyde (H₂CO).[15]

The following table summarizes the expected key fragments in the mass spectrum of this compound:

| m/z | Proposed Fragment | Formula | Notes |

| 204 | [M]⁺ | [C₁₂H₁₆OSi]⁺ | Molecular Ion |

| 189 | [M - CH₃]⁺ | [C₁₁H₁₃OSi]⁺ | Loss of a methyl radical from the TMS group. |

| 131 | [M - Si(CH₃)₃]⁺ | [C₉H₇O]⁺ | Cleavage of the Si-C bond. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, often the base peak. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Typically around 230 °C.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from any impurities, and then enter the mass spectrometer to be ionized and fragmented.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern to known patterns for similar structures.

Caption: Proposed primary MS fragmentation pathways.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a robust analytical framework for the characterization of this compound. IR spectroscopy confirms the presence of the key functional groups through their characteristic vibrational frequencies, while mass spectrometry provides the molecular weight and reveals the structural details through predictable fragmentation patterns. This guide serves as a comprehensive resource for scientists, enabling them to confidently identify and analyze this important chemical entity in their research and development endeavors.

References

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

-

Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

-

ResearchGate. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. [Link]

-

PubChem. (n.d.). (this compound. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS).... [Link]

-

IAEA. (n.d.). Mass spectrometric study on the fragmentation of anisole. [Link]

-

ResearchGate. (n.d.). (A) FT-IR for trimethylsilyl methyl cellulose and (B) SEM for.... [Link]

-

International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

University of California, Los Angeles. (n.d.). Benzene and its derivatives. [Link]

-

Semantic Scholar. (n.d.). Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols. [Link]

-

Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Office of Scientific and Technical Information. (n.d.). Mass spectrometric study on the fragmentation of anisole. [Link]

-

American Chemical Society. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. [Link]

-

University of Calgary. (n.d.). IR: alkynes. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. [Link]

-

ResearchGate. (n.d.). Comparison between alkyne stretching frequencies for 1 (red) and 2.... [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST WebBook. (n.d.). 4-Methoxyphenol, TMS derivative. [Link]

-

PubMed. (n.d.). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. [Link]

-

Filo. (2023). The IR C ≡ C stretching absorption in symmetrical alkynes is usual... [Link]

-

PubChem. (n.d.). ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

PubChemLite. (n.d.). This compound (C12H16OSi). [Link]

-

ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b).... [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. gelest.com [gelest.com]

- 4. The IR C \equiv C stretching absorption in symmetrical alkynes is usual.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. academics.nat.tum.de [academics.nat.tum.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

Stability and storage conditions for ((4-Methoxyphenyl)ethynyl)trimethylsilane

An In-Depth Technical Guide to the Stability and Storage of ((4-Methoxyphenyl)ethynyl)trimethylsilane

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile organosilicon compound that has become a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the presence of a terminal alkyne masked by a trimethylsilyl (TMS) protecting group. This TMS group imparts enhanced stability and improved handling characteristics compared to the free alkyne, while allowing for facile deprotection under specific conditions to reveal the reactive terminal alkyne for subsequent transformations, such as Sonogashira coupling reactions.[1][2][3][4][5] The methoxy substituent on the phenyl ring further modulates the electronic properties of the molecule, making it an attractive component in the synthesis of complex organic molecules, functionalized polymers, and drug candidates.[1] Understanding the stability profile and optimal storage conditions of this reagent is paramount to ensuring its integrity, which in turn guarantees reproducibility and success in its synthetic applications.

This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and offers field-proven protocols for its storage and handling to ensure its long-term viability in a research and development setting.

Chemical Stability Profile

The stability of this compound is primarily dictated by the robustness of the carbon-silicon (C-Si) and carbon-carbon triple bonds, as well as the ether linkage on the aromatic ring. Generally, the compound is stable under normal laboratory conditions.

The Protective Role of the Trimethylsilyl (TMS) Group

The TMS group is not merely a placeholder; it is an active contributor to the compound's stability. Terminal alkynes possess an acidic proton, which can lead to unwanted side reactions, including the formation of explosive metal acetylides with certain heavy metal ions. The TMS group replaces this acidic proton, mitigating such hazards. Furthermore, the steric bulk of the TMS group can provide kinetic stability, preventing unintended polymerization or oligomerization of the alkyne moiety.

Factors Influencing Stability

Several environmental factors can influence the long-term stability of this compound. These include:

-

Moisture: The presence of water can lead to the slow hydrolysis of the C-Si bond, a process known as protiodesilylation, which results in the formation of the parent alkyne, 4-ethynylanisole, and trimethylsilanol. This is the most common degradation pathway.

-

Oxygen: While the TMS-protected alkyne is relatively stable to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can potentially lead to oxidative degradation.

-

Light: As with many complex organic molecules, exposure to UV light can provide the energy to initiate degradation reactions. The aromatic system in this compound can absorb UV radiation, potentially leading to unforeseen decomposition pathways.

-

Temperature: While the compound exhibits good thermal stability, storage at elevated temperatures can accelerate the rate of any potential degradation reactions.

-

pH: The C-Si bond is susceptible to cleavage under both acidic and basic conditions. Therefore, contact with strong acids or bases should be avoided during storage.

Potential Degradation Pathways

Understanding the potential chemical transformations that constitute degradation is crucial for developing effective storage and handling strategies.

Primary Degradation Pathway: Protiodesilylation

The most significant degradation pathway for this compound is the cleavage of the trimethylsilyl group to yield the terminal alkyne. This reaction can be catalyzed by moisture, acids, or bases. While this is a desired reaction in many synthetic protocols, its occurrence during storage compromises the purity and integrity of the reagent.

Secondary Degradation Pathways

While less common under proper storage conditions, other degradation pathways should be considered:

-

Oxidative Damage: The electron-rich aromatic ring and the alkyne moiety could be susceptible to oxidation over long-term storage in the presence of air.

-

Polymerization: Although the TMS group significantly reduces the likelihood of polymerization, trace impurities or exposure to light and heat could potentially initiate this process.

-

Hydrolysis of the Methoxy Group: Under strongly acidic conditions and at elevated temperatures, the methoxy group on the phenyl ring could undergo hydrolysis to a hydroxyl group. However, this is unlikely under standard storage conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.

Long-Term Storage

For laboratories that stock this compound for extended periods, the following conditions are optimal:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Amber Glass Bottle with a Secure Cap | Protects the compound from light and prevents moisture ingress. |

| Location | Cool, Dark, and Dry Place | Further minimizes exposure to light and ambient moisture. |

Short-Term (In-Use) Storage

For bottles that are in active use, the following practices should be adhered to:

-

Inert Gas Blanket: After each use, the headspace of the bottle should be flushed with an inert gas before sealing.

-

Secure Sealing: Ensure the cap is tightly sealed to prevent the ingress of atmospheric moisture and oxygen. Parafilm can be used to further secure the seal.

-

Avoid Contamination: Use clean, dry needles and syringes when dispensing the liquid to avoid introducing impurities that could catalyze degradation.

Experimental Workflow: Handling and Dispensing

The following diagram outlines the best-practice workflow for handling this air- and moisture-sensitive reagent.

References

Introduction: The Unique Profile of the Trimethylsilyl Group

<The Trimethylsilyl Group in Arylalkyne Chemistry: A Strategic Linchpin for Synthesis and Functionalization

Executive Summary: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise and efficient construction of complex molecular architectures is paramount. Arylalkynes are foundational building blocks in this endeavor, and their strategic manipulation often hinges on the versatile reactivity of the trimethylsilyl (TMS) group. This guide elucidates the multifaceted role of the TMS group in arylalkyne chemistry. It serves not merely as a passive protecting group but as an active director of reactivity and a key handle for sophisticated carbon-carbon bond-forming reactions. We will explore its application in protecting terminal alkynes, its activation for potent cross-coupling methodologies like the Hiyama-Denmark coupling, and its influence on the regio- and stereochemical outcomes of cycloaddition reactions. This paper provides researchers, scientists, and drug development professionals with a comprehensive technical overview, blending mechanistic insights with field-proven experimental protocols.

The trimethylsilyl group, -Si(CH₃)₃, is a sterically bulky yet chemically versatile functional group that has become indispensable in the organic chemist's toolkit.[1] Its utility in arylalkyne chemistry stems from a unique combination of electronic and steric properties. The silicon-carbon bond, being longer and more polarizable than a carbon-carbon bond, imparts distinct reactivity to the adjacent alkyne. Furthermore, the steric demand of the TMS group provides a physical shield for the terminal acetylenic proton, preventing undesired side reactions. This combination allows the TMS group to function as an ideal removable protecting group and a reactive handle for further transformations.[2][3]

Section 1: The TMS Group as a Removable Shield for Terminal Arylalkynes

The primary and most frequent application of the TMS group in this context is the protection of the terminal alkyne. The acidic proton of a terminal alkyne can interfere with many synthetic operations, leading to undesired side reactions such as dimerization, known as Glaser coupling, under certain catalytic conditions.[4][5][6] Protection with a TMS group effectively circumvents these issues.

The "Why": Preventing Undesired Reactivity

Terminal alkynes, in the presence of copper catalysts often used in coupling reactions, can undergo oxidative homocoupling to form symmetric 1,3-diynes.[5][6][7] This Glaser coupling is a significant side reaction that can drastically reduce the yield of the desired cross-coupled product. By replacing the acidic proton with a sterically demanding and electronically stable TMS group, this pathway is effectively blocked, ensuring that the desired heterocoupling reaction proceeds efficiently.

The "How" (Silylation): Installation of the Protective Group

The installation of the TMS group onto a terminal arylalkyne is typically a straightforward and high-yielding process. The reaction involves the deprotonation of the terminal alkyne with a strong base, followed by quenching the resulting acetylide with trimethylsilyl chloride (TMSCl).

Experimental Protocol: Silylation of Phenylacetylene

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add phenylacetylene to the cooled THF. Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The reaction mixture is typically stirred for 30 minutes at this temperature.

-

Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (phenylethynyl)trimethylsilane.

| Reagent | Typical Conditions | Notes |

| Base | n-BuLi, LDA, EtMgBr | Choice depends on substrate compatibility. |

| Silylating Agent | TMSCl, TMSOTf | TMSCl is most common and cost-effective. |

| Solvent | THF, Diethyl Ether | Anhydrous conditions are crucial. |

| Temperature | -78 °C to room temperature | Low temperature for deprotonation prevents side reactions. |

The "How" (Desilylation): Liberation of the Alkyne

The removal of the TMS group, or desilylation, is a critical step that regenerates the terminal alkyne for subsequent reactions. This can be achieved under various mild conditions, offering orthogonality to many other protecting groups.[8]

-

Fluoride-Mediated Desilylation: This is the most common method, leveraging the exceptionally high strength of the silicon-fluoride bond. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose.[9]

-

Base-Mediated Desilylation: For more robust substrates, a simple and cost-effective method involves treatment with potassium carbonate in methanol.[8][10] This method is often preferred in large-scale synthesis due to its low cost and ease of workup.

Experimental Protocol: TBAF-Mediated Desilylation

-

Setup: Dissolve the TMS-protected arylalkyne in a suitable solvent such as THF.

-

Reagent Addition: Add a 1M solution of TBAF in THF dropwise at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the terminal arylalkyne.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fluoride-Mediated | TBAF, CsF, HF | THF, Room Temp | Very mild, fast, high-yielding | Fluoride can be corrosive and may affect other silyl groups |

| Base-Mediated | K₂CO₃/MeOH, NaOH | Methanol, Room Temp | Inexpensive, mild, easy workup | Slower than fluoride methods, may not be suitable for base-sensitive substrates |

Workflow Diagram: The Protect-React-Deprotect Strategy

Caption: Protect-React-Deprotect workflow for arylalkynes.

Section 2: The TMS Group as a Traceless Activation Handle for Cross-Coupling Reactions

Beyond its protective role, the C(sp)-Si bond in TMS-arylalkynes can be activated for carbon-carbon bond formation. This reactivity is the cornerstone of the Hiyama cross-coupling and its variants, which offer a powerful alternative to other cross-coupling reactions like Suzuki and Stille couplings.[11][12][13]

Fluoride-Activated Hiyama-Denmark Coupling

The Hiyama-Denmark coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[14] For TMS-alkynes, the reaction is typically activated by a fluoride source, such as TBAF. The fluoride anion attacks the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[12] This species is highly nucleophilic and readily undergoes transmetalation with the palladium(II) complex in the catalytic cycle, leading to the formation of the desired C-C bond.

Experimental Protocol: Fluoride-Activated Hiyama-Denmark Coupling

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) in an anhydrous solvent like THF.

-

Reactant Addition: The TMS-protected arylalkyne and the aryl halide (e.g., iodobenzene) are added to the flask.

-

Activation and Reaction: A solution of TBAF in THF is added slowly. The reaction mixture is then heated to reflux and stirred until the starting materials are consumed (monitored by GC-MS or LC-MS).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography to yield the unsymmetrical biarylalkyne.

Catalytic Cycle of Hiyama-Denmark Coupling

Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.

Section 3: The TMS-Arylalkyne Motif in Cycloaddition Reactions

The electronic and steric properties of the TMS group also influence the reactivity of arylalkynes in cycloaddition reactions, which are fundamental for the synthesis of heterocyclic and carbocyclic systems.[2][15]

[3+2] Cycloadditions: The Huisgen "Click" Reaction

In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of "click" chemistry, TMS-alkynes can be used to synthesize 1,2,3-triazoles. The TMS group can direct the regioselectivity of the cycloaddition. Often, the reaction proceeds via an initial desilylation step to generate the terminal alkyne in situ, which then reacts with the azide.[16][17] This one-pot, multi-step process is highly efficient for creating diverse triazole libraries.[16]

[4+2] Diels-Alder Cycloadditions

In Diels-Alder reactions, silylalkynes can serve as potent dienophiles. The TMS group can influence the regioselectivity of the cycloaddition, and the resulting silyl-substituted cyclic product offers a handle for further synthetic manipulations.[16] For instance, the silyl group can be converted into a hydroxyl group via Tamao-Fleming oxidation or replaced with a proton (protodesilylation).[2]

General Cycloaddition and Functionalization Scheme

Caption: Cycloaddition and subsequent TMS group manipulation.

Conclusion and Future Outlook

The trimethylsilyl group is far more than a simple protecting group in the realm of arylalkyne chemistry. Its unique electronic and steric attributes allow it to serve as a versatile control element, enabling chemists to perform selective transformations with high efficiency and predictability. From safeguarding the reactive terminal alkyne to activating the C-Si bond for powerful cross-coupling reactions and directing the outcome of cycloadditions, the TMS group is a strategic tool for the synthesis of complex organic molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of organosilicon chemistry, particularly the nuanced reactivity of the TMS group in arylalkynes, will undoubtedly play a pivotal role in shaping the future of molecular design and synthesis.

References

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]

-

Gelest. (n.d.). Protiodesilylation. Gelest Technical Library. Retrieved from [Link]

-

Hickey, S. M., et al. (2015). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 180, 223-235. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved from [Link]

-

Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]

-

Wikipedia. (2023). Hiyama coupling. Retrieved from [Link]

-

Lifen, P., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2291-2303. Retrieved from [Link]

-

Wang, Y., et al. (2021). Thermal [2 + 2]-cycloaddition between silylalkynes and allenylphenols followed by the nucleophilic addition of water: metal-free and economical synthesis of arylcyclobutenals. Green Chemistry, 23(1), 350-355. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

-

Scott, J. P., & Snieckus, V. (2018). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Angewandte Chemie International Edition, 57(34), 11139-11143. Retrieved from [Link]

-

Zhang, Z., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(25), 13858-13864. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Doubleday, W. (2016). Hiyama Coupling. Synthetic Methods in Drug Discovery, 1, 43-57. Retrieved from [Link]

-

Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]

-

Dar, M. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4504-4523. Retrieved from [Link]

-

Gelest. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. Retrieved from [Link]

-

Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Retrieved from [Link]

-

Kumar, P., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. Retrieved from [Link]

-

Zhang, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(15), 2732-2741. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

-

Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]

-

Denmark, S. E., & Choi, J. Y. (1999). Synthesis of unsymmetrical biaryls from arylsilacyclobutanes. Journal of the American Chemical Society, 121(24), 5821-5822. Retrieved from [Link]

-

Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. Retrieved from [Link]

-

Reddit. (2023). Deprotection mechanism. r/chemistry. Retrieved from [Link]

-

Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2129-2151. Retrieved from [Link]

-

Gelest. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

-

Wang, X., et al. (2023). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Chemical Science, 14(44), 12345-12352. Retrieved from [Link]

-

Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]

-

Huff, B. E., et al. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 80, 124. Retrieved from [Link]

-

Wikipedia. (2023). Cycloaddition. Retrieved from [Link]

-

Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. Retrieved from [Link]

-

Roschenthaler, G. V., et al. (2000). Fluoride-mediated selective cross-coupling reactions of alkyl halides and trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf = CF3, C). Journal of Fluorine Chemistry, 103(1), 83-87. Retrieved from [Link]

-

Smith, C. D., et al. (2013). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 90(11), 1529-1532. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 11.3: Cycloaddition Reactions of Alkynes. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(5), 1845-1856. Retrieved from [Link]

-

Bedford, J. J., & Organ, M. G. (2023). One-pot transition metal-free synthesis of alkynes and enynes. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Su's synthesis of unsymmetrical biaryls. Retrieved from [Link]

-

ResearchGate. (n.d.). Desilylation of aryl silyl ethers with NaH/DMF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalytic HF Shuttling between Fluoroalkanes and Alkynes. Retrieved from [Link]

-

Jaros, A., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry, 14, 1365-1397. Retrieved from [Link]

-

Fleming, I., et al. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 964-970. Retrieved from [Link]

-

Fleming, I., et al. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 970-975. Retrieved from [Link]

Sources

- 1. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Glaser Coupling | Ambeed [ambeed.com]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 10. echemi.com [echemi.com]

- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 12. Hiyama Coupling [organic-chemistry.org]

- 13. books.rsc.org [books.rsc.org]

- 14. Hiyama-Denmark Coupling [organic-chemistry.org]

- 15. Cycloaddition - Wikipedia [en.wikipedia.org]

- 16. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Effects of the 4-Methoxyphenyl Group on the Alkyne Moiety

Executive Summary

The 4-methoxyphenyl group, also known as the anisyl group, is a prevalent substituent in organic synthesis, prized for its ability to modulate the electronic properties of adjacent functional groups. When attached to an alkyne, its effects are profound, stemming from a delicate interplay between inductive and resonance phenomena. This guide provides a comprehensive analysis of these electronic effects, elucidating how the 4-methoxyphenyl group influences the ground-state properties, spectroscopic characteristics, and chemical reactivity of the alkyne. We will explore theoretical principles, quantify effects using Hammett parameters, examine spectroscopic data, and detail the impact on key reactions such as metal-catalyzed cross-couplings and cycloadditions. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to understand and strategically leverage these electronic interactions in molecular design and synthesis.

Theoretical Framework: A Duality of Electronic Influence

The net electronic effect of the 4-methoxyphenyl substituent is a classic example of the competition between two fundamental electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1][2]

-

Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative. This inherent property causes it to withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent and weakens with each successive bond.[1][3]

-

Resonance Effect (+M): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[2][4] Because the methoxy group is in the para position relative to the alkyne, this delocalization extends throughout the conjugated system, significantly increasing electron density at the ortho and para carbons. This donation of electron density via the π-system is a powerful, long-range effect.

For a para-substituent, the resonance effect typically dominates the inductive effect.[3] Consequently, the 4-methoxyphenyl group acts as a net electron-donating group (EDG) to the alkyne, enriching the triple bond with electron density. This is visually represented by the resonance structures below.

Figure 1: Key resonance contributors illustrating electron donation.

Quantifying the Electronic Influence: Hammett Parameters

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a benzene ring.[5] The sign and magnitude of the Hammett substituent constant (σ) reveal the nature and strength of the electronic effect. For the 4-methoxy group, the key parameters confirm its electron-donating character.

| Hammett Constant | Value | Interpretation |

| σpara (σp) | -0.27 | The negative value indicates a strong net electron-donating effect at the para position.[6] |

| σ+ | -0.78 | This value is used for reactions involving the buildup of positive charge directly conjugated with the substituent. The large negative value shows exceptional stabilization of adjacent carbocations via resonance.[6] |

| σmeta (σm) | +0.12 | The small positive value shows a weak electron-withdrawing effect at the meta position, where the +M effect is not operative and the -I effect dominates.[6] |

Spectroscopic Manifestations of Electronic Effects

The electron-donating nature of the 4-methoxyphenyl group directly impacts the local electronic environment of the alkyne, leading to predictable shifts in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The increased electron density around the alkyne results in magnetic shielding.

-

¹H NMR: The acetylenic proton (≡C-H) of 4-ethynylanisole is expected to be shielded (appear at a lower chemical shift, i.e., upfield) compared to the acetylenic proton of unsubstituted phenylacetylene. The cylindrical anisotropy of the alkyne's π-system creates a unique magnetic environment, but the electron donation from the anisyl group further enhances this shielding.[7] The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.[8][9]

-

¹³C NMR: Both sp-hybridized carbons of the alkyne are shielded and will resonate at a lower chemical shift compared to those in phenylacetylene. The carbon of the methoxy group typically appears around 55-56 ppm.[8][10]

Infrared (IR) Spectroscopy

-

C≡C Stretch: The increased electron density slightly weakens the carbon-carbon triple bond by populating π-antibonding orbitals. This results in a C≡C stretching frequency that is typically at a slightly lower wavenumber (2100-2150 cm⁻¹) compared to less electron-rich aryl alkynes.[7]

-

≡C-H Stretch: For terminal alkynes like 4-ethynylanisole, a sharp and strong absorption is observed around 3260-3330 cm⁻¹, characteristic of the sp-C-H stretch.[7]

| Spectroscopic Feature | Typical Value for 4-Ethynylanisole | Comparison to Phenylacetylene |

| ¹H NMR (≡C-H) | ~2.9 - 3.1 ppm | Shielded (Upfield) |

| ¹³C NMR (C≡C) | ~76 ppm (≡C-H), ~83 ppm (≡C-Ar) | Shielded (Upfield) |

| IR (C≡C Stretch) | ~2108 cm⁻¹ | Lower Frequency |

| IR (≡C-H Stretch) | ~3290 cm⁻¹ | Largely Unchanged |

(Note: Exact values can vary with solvent and instrumentation).

Impact on Alkyne Reactivity and Synthetic Utility

The primary consequence of the 4-methoxyphenyl group's electron donation is the enhancement of the alkyne's nucleophilicity. This has significant implications for several classes of important organic reactions.

Electrophilic Additions

The electron-rich π-system of the alkyne in 4-ethynylanisole is more susceptible to attack by electrophiles than that of phenylacetylene.[11][12][13] In reactions like hydrohalogenation or hydration, the initial attack by the electrophile (e.g., H⁺) is facilitated, leading to a more stable vinyl cation intermediate. The positive charge on this intermediate is delocalized and stabilized by the potent +M effect of the methoxy group.[14][15]

Cycloaddition Reactions

The electronic nature of the alkyne is a critical factor in cycloaddition reactions.

-

[3+2] Dipolar Cycloaddition (Huisgen Cycloaddition / "Click" Chemistry): In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction mechanism involves the formation of a copper acetylide. While the electronic effect on the alkyne has a modest impact on the rate of this specific reaction, the reliability and high yield make 4-ethynylanisole a common and effective building block for constructing 1,2,3-triazole linkages.[16][17]

-

[4+2] Cycloaddition (Diels-Alder): While alkynes are generally less reactive dienophiles than alkenes, an electron-donating group like 4-methoxyphenyl can increase the energy of the alkyne's Highest Occupied Molecular Orbital (HOMO). This can enhance its reactivity towards electron-deficient dienes in Diels-Alder or related cycloaddition reactions.[18]

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

4-Ethynylanisole is an exemplary substrate for the Sonogashira coupling, a palladium- and copper-catalyzed reaction that forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[19][20] The electronic properties of the 4-methoxyphenyl group play a subtle but important role. The terminal proton's acidity is slightly reduced by the EDG, which can influence the ease of deprotonation required to form the key copper acetylide intermediate. However, the substrate is highly effective in this reaction, widely used to synthesize more complex conjugated systems.[21][22]

Figure 2: Catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with 4-Ethynylanisole